molecular formula C12H13N2O2P B8706380 Phosphinic acid, bis(m-aminophenyl)- CAS No. 25806-71-7

Phosphinic acid, bis(m-aminophenyl)-

Cat. No.: B8706380
CAS No.: 25806-71-7
M. Wt: 248.22 g/mol
InChI Key: LPCUNZKWYLHXNP-UHFFFAOYSA-N
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Description

Significance within Organophosphorus Chemistry

The significance of bis(m-aminophenyl)phosphinic acid in organophosphorus chemistry stems from its bifunctional nature. The presence of two primary amine groups on the phenyl rings makes it a candidate as a monomer or a curing agent in polymerization reactions. The phosphinic acid moiety, on the other hand, can impart desirable properties such as flame retardancy and thermal stability to the resulting materials.

Organophosphorus compounds, in general, are a diverse class of chemicals with wide-ranging applications, including in pesticides, flame retardants, and pharmaceuticals. cnrs.fr Phosphinic acid derivatives, in particular, are noted for their structural diversity and varied biological activities. cnrs.fr The phosphorus-carbon bond in diorganophosphinic acids is known for its stability against hydrolysis, oxidation, and thermal decomposition, a crucial characteristic for materials intended for long-term use in demanding environments.

Overview of Research Trajectories

Research involving bis(m-aminophenyl)phosphinic acid has been limited and highly specialized. The primary trajectory of investigation appears to be in the realm of polymer chemistry, where its diamine structure can be exploited. Aromatic amines are well-established curing agents for epoxy resins, contributing to high thermal and chemical resistance in the cured products due to the introduction of rigid aromatic rings into the polymer network. ijert.org

Furthermore, phosphorus-containing compounds are a major class of flame retardants. cnrs.fr They can act in the condensed phase by promoting char formation, which creates a protective barrier, or in the gas phase by inhibiting combustion reactions. mdpi.com Consequently, incorporating bis(m-aminophenyl)phosphinic acid into polymer backbones is a potential strategy for developing inherently flame-retardant materials.

Detailed research findings specifically on bis(m-aminophenyl)phosphinic acid are not widely published, with much of the available information focusing on related compounds or the general classes to which it belongs. The synthesis of a similar compound, bis(3-aminophenyl)phenyl phosphine (B1218219) oxide, has been reported, involving the nitration of triphenylphosphine oxide followed by reduction. ajchem-a.com This suggests a potential synthetic route for bis(m-aminophenyl)phosphinic acid could start from a corresponding triphenylphosphine derivative.

While extensive data tables and detailed research findings exclusively for bis(m-aminophenyl)phosphinic acid are scarce in publicly available literature, the fundamental properties can be inferred from publicly accessible chemical databases.

Table 1: Physicochemical Properties of Bis(m-aminophenyl)phosphinic Acid

PropertyValue
Molecular FormulaC12H13N2O2P
Molecular Weight248.22 g/mol
IUPAC Namebis(3-aminophenyl)phosphinic acid
CAS Number25806-71-7

This data is compiled from publicly available chemical databases.

The exploration of bis(m-aminophenyl)phosphinic acid remains a niche area within organophosphorus chemistry. Its potential as a building block for high-performance polymers with enhanced thermal stability and flame retardancy is theoretically significant. However, a more substantial body of dedicated research is necessary to fully elucidate its properties and practical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25806-71-7

Molecular Formula

C12H13N2O2P

Molecular Weight

248.22 g/mol

IUPAC Name

bis(3-aminophenyl)phosphinic acid

InChI

InChI=1S/C12H13N2O2P/c13-9-3-1-5-11(7-9)17(15,16)12-6-2-4-10(14)8-12/h1-8H,13-14H2,(H,15,16)

InChI Key

LPCUNZKWYLHXNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)N)O)N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Synthetic Routes to Bis(m-aminophenyl)phosphinic Acid

The synthesis of diarylphosphinic acids, including the specific target bis(m-aminophenyl)phosphinic acid, and their analogs, relies on a range of classical and modern organic phosphorus chemistry techniques. These methods focus on the efficient formation of stable phosphorus-carbon bonds.

The hydrolysis of phosphinic acid esters (phosphinates) is a fundamental and widely employed final step in the synthesis of phosphinic acids. acs.org This transformation can be effectively carried out under both acidic and basic conditions. proquest.com Concentrated hydrochloric acid (HCl) at reflux is a common and robust method for cleaving various alkyl and aryl esters to yield the corresponding phosphinic acid. nih.gov

For more sensitive substrates, alternative acidic conditions can be utilized. For instance, a mixture of trifluoroacetic acid (TFA) and water has been shown to quantitatively hydrolyze β-carboxamido-substituted phosphinic acid esters, demonstrating that the reaction conditions can be tailored to the specific functionalities present in the molecule. acs.orgnih.gov The general mechanism involves the protonation of the phosphoryl oxygen, followed by nucleophilic attack by water. The ease of this reaction makes the phosphinate ester a useful protecting group for the phosphinic acid moiety during multi-step syntheses.

Table 1: Common Hydrolysis Conditions for Phosphinate Esters

Reagent(s) Typical Conditions Substrate Scope Reference
Concentrated HCl Reflux, 5-24 h General, robust for many alkyl/aryl esters proquest.comnih.gov
10:90 H₂O:TFA Room Temperature Effective for esters with assisting groups (e.g., β-carboxamido) acs.org
Trimethylsilyl halides (e.g., TMSBr, TMSI) Anhydrous, followed by alcoholysis Mild dealkylation, useful for acid- or base-sensitive molecules proquest.com

The phospha-Mannich reaction is a powerful tool for synthesizing α-aminoalkylphosphinic acids, which are important structural analogs of amino acids. tandfonline.comresearchgate.net This one-pot, three-component condensation involves an amine, an aldehyde (often formaldehyde), and a phosphorus compound with a P-H bond, typically hypophosphorous acid (H₃PO₂). researchgate.netrsc.org

Hypophosphorous acid exists in equilibrium with its trivalent tautomer, phosphonous acid [HP(OH)₂], which acts as the nucleophilic species in the reaction. tandfonline.com The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which is then attacked by the phosphorus nucleophile to form a new P-C bond. tandfonline.com While this method is highly effective for creating α-aminoalkyl structures, it is primarily used for the synthesis of analogs rather than the direct formation of diarylphosphinic acids like bis(m-aminophenyl)phosphinic acid, as it specializes in forming P-C(sp³)-N linkages. tandfonline.comresearchgate.net

Hydrophosphination is an atom-economical method for forming P-C bonds by the addition of a P-H bond across an unsaturated carbon-carbon bond (alkene or alkyne). uvm.edubeilstein-journals.org Photochemical initiation is one of several methods used to promote this reaction, alongside thermal, radical, acid, or base catalysis. beilstein-journals.org This approach is particularly useful for creating novel phosphine (B1218219) and phosphinic acid derivatives that might be difficult to access through other means. digitellinc.com

The reaction can be catalyzed by various metal complexes, with copper and zirconium-based catalysts showing effectiveness under photolytic conditions. digitellinc.comnsf.gov The process generally leads to anti-Markovnikov addition products. beilstein-journals.org Like the Mannich reaction, this method is applied to the synthesis of analogs containing alkyl or functionalized alkyl chains attached to the phosphorus atom, rather than the direct arylation required for bis(m-aminophenyl)phosphinic acid.

A direct and classical approach to forming the diarylphosphinic acid scaffold involves the use of phosphorus trichloride (B1173362) (PCl₃) and suitable aryl precursors. prepchem.com This method leverages the reaction between PCl₃ and organometallic reagents, such as Grignard or organozinc compounds derived from an aminoaryl halide (e.g., m-bromoaniline). chemistryviews.org

The synthesis can be envisioned as a two-step process:

Reaction of one equivalent of the aminoaryl organometallic reagent with PCl₃ to produce an aryldichlorophosphine (ArPCl₂).

Reaction of the aryldichlorophosphine with a second equivalent of the organometallic reagent to yield a diarylchlorophosphine (Ar₂PCl).

Due to the high reactivity of Grignard reagents, side reactions leading to triarylphosphines can occur. chemistryviews.org The use of less nucleophilic organozinc reagents can improve selectivity for the desired dichlorophosphine intermediate. chemistryviews.org The resulting diarylchlorophosphine or a related P(III) intermediate is then subjected to hydrolysis and oxidation to furnish the final diarylphosphinic acid. kent.ac.uk

Stereoselective and Regioselective Synthesis of Analogs and Derivatives

While bis(m-aminophenyl)phosphinic acid itself is achiral, the synthesis of its analogs and derivatives offers opportunities for introducing stereocenters, which is critical for applications in medicinal chemistry, particularly for enzyme inhibitors. nih.govnih.gov

Stereoselective synthesis of α-amino-C-phosphinic acid analogs is often achieved through the addition of phosphorus nucleophiles to chiral imines or their precursors. researchgate.netnih.gov The stereochemical outcome is controlled by the use of chiral auxiliaries, chiral catalysts, or pre-existing stereocenters in the starting materials. nih.gov For example, the addition of a phosphinite to a chiral N-acyliminium ion can produce diastereomeric products that are separable by chromatography. researchgate.net

Conjugate addition of a P(III) species, such as RP(OTMS)₂, to a Michael acceptor containing a chiral auxiliary can also be used, although diastereoselectivity may be modest. nih.govacs.org Subsequent separation of the diastereomers and removal of the chiral auxiliary provides access to enantiomerically enriched phosphinic acid derivatives. nih.gov Regioselectivity becomes important when performing reactions on the aromatic rings of bis(m-aminophenyl)phosphinic acid. The amino groups are ortho-, para-directing, which would control the position of subsequent electrophilic aromatic substitution reactions, should the molecule undergo such transformations.

Functional Group Interconversions and Derivatization at the Phosphorus Center

The bis(m-aminophenyl)phosphinic acid molecule possesses three reactive sites amenable to functional group interconversion and derivatization: the acidic P-OH group and the two aromatic amino groups. This versatility allows it to serve as a valuable building block for more complex structures.

Derivatization at the Phosphorus Center: The most common transformation at the phosphorus center is esterification of the phosphinic acid group to form a phosphinate ester. This can be achieved through standard esterification methods, such as reaction with an alcohol under acidic conditions or conversion to a phosphinic chloride followed by reaction with an alcohol. These esters can act as protecting groups or be synthetic targets in their own right.

Derivatization at the Amino Groups: The two meta-amino groups can undergo a wide range of reactions typical of aromatic amines.

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This can be used to attach other molecular fragments or to modify the electronic properties of the aromatic rings.

Reaction with Anhydrides: Treatment of the amino groups with cyclic anhydrides (e.g., succinic or maleic anhydride) first produces amic acids, which can then be dehydrated to form cyclic imides, incorporating the nitrogen atom into a new ring system. ajchem-a.com

Alkylation: The amino groups can be alkylated, for instance, through nucleophilic substitution reactions. A notable example is the reaction with ethyl (2-bromomethyl)acrylate, which can be used to introduce allylic functionalities. nih.gov

These derivatization strategies highlight the utility of bis(m-aminophenyl)phosphinic acid as a scaffold for creating diverse chemical libraries.

Table 2: Summary of Potential Derivatization Reactions

Reaction Site Reaction Type Reagent(s) Resulting Functional Group
P-OH Esterification Alcohol, Acid Catalyst Phosphinate Ester
-NH₂ Acylation Acyl Chloride / Anhydride (B1165640) Amide
-NH₂ Imide Formation Cyclic Anhydride, then Dehydration Cyclic Imide
-NH₂ Alkylation Alkyl Halide, Base Secondary/Tertiary Amine

Reactivity of Aminoaryl Moieties in Chemical Transformations

The presence of two primary aromatic amino groups in the structure of bis(m-aminophenyl)phosphinic acid renders it a versatile building block for a variety of chemical transformations. These amino moieties can undergo reactions typical of aromatic amines, such as acylation, polymerization, and diazotization, allowing for the synthesis of a wide range of derivatives and polymers with tailored properties.

Acylation Reactions

The amino groups of bis(m-aminophenyl)phosphinic acid readily react with acylating agents such as acid anhydrides and acid chlorides. For instance, the reaction with cyclic anhydrides proceeds via a nucleophilic attack of the amino group on a carbonyl carbon of the anhydride. This leads to the opening of the anhydride ring and the formation of a poly(amic acid), which contains both amide and carboxylic acid functionalities. Subsequent dehydration of the poly(amic acid), typically through thermal treatment or chemical methods, results in the formation of polyimides. This two-step process is a common method for the preparation of high-performance polymers. nih.gov

The general scheme for the reaction with a generic cyclic dianhydride is as follows:

Step 1: Poly(amic acid) formation: The diamine reacts with the dianhydride in a polar aprotic solvent at ambient temperatures.

Step 2: Imidization: The poly(amic acid) is then converted to the polyimide by heating at elevated temperatures, which eliminates water.

A similar reaction occurs with diacid chlorides, leading to the formation of polyamides. In this case, the amino groups react with the acid chloride groups to form amide linkages, with the elimination of hydrogen chloride. This reaction is often carried out in the presence of an acid scavenger to neutralize the HCl produced.

Table 1: Representative Acylation Reactions of Aminoaryl Moieties

Acylating AgentReaction ConditionsProduct Type
Pyromellitic dianhydride (PMDA)Step 1: N,N-dimethylacetamide (DMAc), room temperature. Step 2: Heat to 300°C.Polyimide
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)Step 1: N-methyl-2-pyrrolidone (NMP), room temperature. Step 2: Chemical imidization with acetic anhydride/pyridine.Polyimide
Terephthaloyl chlorideNMP, LiCl, pyridine, 110°C.Polyamide
Isophthaloyl chlorideDMAc, triethylamine, room temperature.Polyamide

Polymerization Reactions

As a difunctional monomer, bis(m-aminophenyl)phosphinic acid is extensively used in the synthesis of high-performance polymers, particularly polyimides and polyamides. The phosphorus-containing moiety in the polymer backbone often imparts desirable properties such as improved flame retardancy, thermal stability, and solubility.

The synthesis of polyimides from bis(m-aminophenyl)phosphinic acid and various aromatic tetracarboxylic dianhydrides follows the two-step method described in the acylation section. nih.gov The resulting polyimides exhibit high glass transition temperatures and excellent thermal stability. nih.gov

Similarly, polyamides can be synthesized by the polycondensation of bis(m-aminophenyl)phosphinic acid with dicarboxylic acid chlorides. The Yamazaki-Higashi phosphorylation method is another direct polycondensation technique that can be employed, using condensing agents like triphenyl phosphite (B83602) and pyridine.

Table 2: Examples of Polymers Synthesized from Bis(m-aminophenyl)phosphinic Acid

ComonomerPolymer TypeKey Properties
2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA)Fluorinated PolyimideGood solubility, high thermal stability, low dielectric constant.
4,4'-Oxydiphthalic anhydride (ODPA)PolyimideHigh glass transition temperature, excellent thermal stability.
Adipoyl chloridePolyamideImproved flame retardancy due to phosphorus content.
Sebacoyl chloridePolyamideEnhanced thermal stability compared to non-phosphorus analogues.

Diazotization and Azo Coupling

The primary aromatic amino groups of bis(m-aminophenyl)phosphinic acid can be converted to diazonium salts through diazotization. This reaction typically involves treating the diamine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, at low temperatures (0-5°C). byjus.com

The resulting bis(diazonium) salt is a versatile intermediate that can undergo various subsequent reactions. A prominent application is in azo coupling, where the diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or an aniline (B41778) derivative, to form an azo compound. google.com This reaction is the basis for the synthesis of a wide range of azo dyes. The presence of two diazonium groups in the intermediate derived from bis(m-aminophenyl)phosphinic acid allows for the formation of disazo dyes. google.com

For example, the diazotized form of 3-aminophenyl-phosphonic acid has been coupled with 6-amino-1-naphthol-3-sulfonic acid to produce an azo dye. google.com A similar reactivity is expected for bis(m-aminophenyl)phosphinic acid.

Table 3: Diazotization and Azo Coupling Reaction Parameters

Reaction StepReagentsTypical Conditions
DiazotizationSodium nitrite (NaNO₂), Hydrochloric acid (HCl)0-5°C, aqueous solution
Azo CouplingElectron-rich aromatic compound (e.g., β-naphthol, N,N-dimethylaniline)pH control is crucial (alkaline for phenols, acidic for anilines)

Alkylation Reactions

The nucleophilic nature of the primary amino groups in bis(m-aminophenyl)phosphinic acid allows for N-alkylation reactions. These reactions typically involve the treatment of the diamine with an alkylating agent, such as an alkyl halide, in the presence of a base to neutralize the hydrogen halide formed during the reaction. The degree of alkylation (mono- or di-alkylation on each nitrogen) can be controlled by the stoichiometry of the reactants and the reaction conditions.

It has been noted that the nucleophilicity of the aniline nitrogen in p-aminophenyl phosphinic acid derivatives can be significantly reduced compared to unsubstituted aniline. nih.gov This suggests that more forcing conditions might be necessary for the efficient alkylation of bis(m-aminophenyl)phosphinic acid.

One-step dialkoxylation of aromatic diamines has been achieved using trialkyl phosphates in the presence of water or aqueous phosphoric acid. researchgate.net This method could potentially be applied to bis(m-aminophenyl)phosphinic acid for the introduction of alkoxy groups.

Table 4: Potential Alkylation Reactions of Aminoaryl Moieties

Alkylating AgentPotential ProductGeneral Reaction Conditions
Methyl iodideN,N,N',N'-tetramethyl-bis(m-aminophenyl)phosphinic acidPresence of a non-nucleophilic base (e.g., potassium carbonate), polar aprotic solvent.
Benzyl bromideN,N'-dibenzyl-bis(m-aminophenyl)phosphinic acidPhase transfer catalysis or use of a strong base like sodium hydride.
Triethyl phosphateBis(m-ethoxyphenyl)phosphinic acid (via C-N bond cleavage and alkoxylation)Elevated temperatures in the presence of H₂O or H₃PO₄. researchgate.net

Molecular and Electronic Structure Studies

Conformational Analysis and Molecular Geometry

The central phosphorus atom in Phosphinic acid, bis(m-aminophenyl)- is tetrahedral, bonded to two carbon atoms of the phenyl rings, an oxygen atom (in a phosphoryl group), and a hydroxyl group. The key conformational flexibility in the molecule arises from the rotation around the phosphorus-carbon (P-C) and carbon-nitrogen (C-N) bonds.

Computational modeling of similar organophosphine oxides suggests that the bond angles around the phosphorus atom will deviate slightly from the ideal tetrahedral angle of 109.5°. The O=P-C angles are typically larger, while the C-P-C angles are smaller. osti.gov The precise bond lengths and angles for Phosphinic acid, bis(m-aminophenyl)- would require dedicated quantum chemical calculations.

Table 1: Predicted Molecular Geometry Parameters for Phosphinic acid, bis(m-aminophenyl)- (Qualitative)

ParameterPredicted Value/CharacteristicRationale
P-C Bond Length~1.8 ÅTypical single bond length between phosphorus and an sp2 carbon.
P=O Bond Length~1.5 ÅShorter and stronger than a P-O single bond due to double bond character.
P-O(H) Bond Length~1.6 ÅTypical P-O single bond length.
C-P-C Bond Angle< 109.5°Steric repulsion between the bulky phenyl groups is minimized by a smaller angle.
O=P-C Bond Angle> 109.5°The phosphoryl oxygen influences the geometry around the phosphorus center.
Dihedral Angle (C-P-C-C)VariableDefines the rotational conformation of the phenyl rings relative to each other.

Note: The values in this table are estimations based on general principles and data for related compounds. Precise values for Phosphinic acid, bis(m-aminophenyl)- are not currently available in the literature.

Electronic Properties and Bonding Characteristics

The electronic properties of Phosphinic acid, bis(m-aminophenyl)- are significantly influenced by the constituent functional groups. The phosphinic acid group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. Conversely, the amino groups (-NH2) at the meta positions of the phenyl rings are electron-donating through resonance.

This electronic push-pull effect will influence the electron density distribution across the molecule. The amino groups will increase the electron density on the phenyl rings, particularly at the ortho and para positions relative to the amino group. The phosphinic acid group will withdraw electron density from the phenyl rings.

The nature of the P=O bond in phosphinic acids and their oxides is a subject of interest and can be described by a combination of a dative P⁺-O⁻ bond and a traditional double bond. osti.gov This results in a highly polar bond with a significant partial negative charge on the oxygen atom and a partial positive charge on the phosphorus atom.

The highest occupied molecular orbital (HOMO) is likely to be localized on the electron-rich aminophenyl moieties, while the lowest unoccupied molecular orbital (LUMO) is expected to be centered on the electron-deficient phosphinic acid group and the attached phenyl carbons. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that influences the molecule's reactivity and spectroscopic properties.

Table 2: Predicted Electronic Properties of Phosphinic acid, bis(m-aminophenyl)- (Qualitative)

PropertyPredicted CharacteristicInfluence of Functional Groups
Dipole MomentNon-zeroThe molecule is asymmetric, and the polar P=O and N-H bonds contribute to a net dipole moment.
HOMO EnergyRelatively highThe electron-donating amino groups increase the energy of the HOMO.
LUMO EnergyRelatively lowThe electron-withdrawing phosphinic acid group lowers the energy of the LUMO.
HOMO-LUMO GapModerateThe combination of electron-donating and electron-withdrawing groups is expected to result in a moderate energy gap.

Note: This table presents a qualitative prediction of electronic properties. Quantitative values from computational studies are not available.

Intermolecular Interactions and Self-Assembly Propensities

The functional groups in Phosphinic acid, bis(m-aminophenyl)- provide multiple sites for strong intermolecular interactions, which will govern its solid-state packing and potential for self-assembly.

The most significant intermolecular interaction is expected to be hydrogen bonding. The phosphinic acid group is an excellent hydrogen bond donor (from the P-OH group) and a strong hydrogen bond acceptor (at the phosphoryl oxygen). The amino groups are also capable of both donating and accepting hydrogen bonds. This can lead to the formation of extensive hydrogen-bonded networks in the solid state, such as dimers, chains, or more complex three-dimensional structures.

In addition to hydrogen bonding, other interactions will play a role:

π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron clouds of adjacent rings attract each other.

C-H···π Interactions: The C-H bonds of the phenyl rings can act as weak hydrogen bond donors to the π-system of an adjacent ring.

The combination of these directional and specific interactions suggests that Phosphinic acid, bis(m-aminophenyl)- has a strong propensity for self-assembly into well-ordered crystalline structures. The specific packing motif will depend on the delicate balance of these various intermolecular forces.

Coordination Chemistry of Bis M Aminophenyl Phosphinic Acid

Ligand Design Principles and Coordination Modes

No literature is available that discusses the specific design principles of bis(m-aminophenyl)phosphinic acid as a ligand or its potential coordination modes with various metal centers.

Synthesis and Characterization of Metal Complexes

There are no published methods for the synthesis of metal complexes using bis(m-aminophenyl)phosphinic acid. Consequently, characterization data for such complexes are not available.

Investigation of Metal-Ligand Binding Affinity and Selectivity

Scientific studies investigating the binding affinity or selectivity of bis(m-aminophenyl)phosphinic acid for specific metal ions have not been reported.

Structural Elucidation of Coordination Compounds via X-ray Crystallography

No X-ray crystallographic data has been published for coordination compounds formed with bis(m-aminophenyl)phosphinic acid, meaning no structural information, such as bond lengths or coordination geometries, can be provided.

Role in Polymer Science and Macromolecular Engineering

Incorporation into Polymer Backbones and Side Chains

The bifunctional nature of bis(m-aminophenyl)phosphinic acid, specifically the two primary amine groups located in the meta-position on the phenyl rings, allows it to serve as a diamine monomer in step-growth polymerization. This enables its direct incorporation into the main chain of various polymers.

Polyamides and Polyimides: The compound can react with dicarboxylic acids or their derivatives to form polyamides, or with aromatic tetracarboxylic dianhydrides to produce polyimides. researchgate.netkoreascience.kr The synthesis typically follows a two-step process where a poly(amic acid) precursor is first formed, which is then chemically or thermally treated to form the final polyimide. researchgate.net The rigid aromatic structure and the polar phosphinic acid group integrated into the polymer backbone are expected to result in polymers with high glass transition temperatures (Tg), excellent thermal stability, and good solubility in organic solvents. researchgate.netresearchgate.net The phosphorus element within the backbone is a key feature for imparting flame retardant properties.

Side-Chain Functionalization: While direct polymerization is the primary method for backbone incorporation, the phosphinic acid moiety can also be viewed as a functional group for attachment to a pre-existing polymer backbone. This would involve preparing a polymer with reactive sites (e.g., chloromethyl or epoxy groups) and subsequently reacting it with bis(m-aminophenyl)phosphinic acid. However, this approach is less common than its use as a primary monomer. The introduction of phosphorus-containing acidic fragments into polymer side chains is a well-established strategy for creating functional materials. nih.govmdpi.com

Functionalization of Polymeric Materials with Bis(m-aminophenyl)phosphinic Acid Moieties

Bis(m-aminophenyl)phosphinic acid can be used to functionalize existing polymer systems, most notably as a curing agent for epoxy resins. In this role, the amine groups react with the epoxide rings of epoxy prepolymers, leading to the formation of a cross-linked thermoset material. researchgate.netscholaris.ca

This process covalently bonds the bis(m-aminophenyl)phosphinic acid moiety into the polymer matrix. The result is a material that benefits from the inherent properties of the phosphorus-containing molecule. This method is an effective way to introduce a high concentration of phosphorus and acidic functional groups into the final product. The properties of the cured resin, such as thermal stability and mechanical strength, are influenced by the structure of the curing agent. mdpi.com For example, phosphorylated amines have been successfully used to cure diglycidyl ether of bisphenol-A (DGEBA), yielding materials with significantly improved flame retardancy. researchgate.net

Influence on Polymer Architecture and Network Formation

The structure of bis(m-aminophenyl)phosphinic acid plays a critical role in defining the final architecture of the polymer.

Linear Polymers: When used as a diamine monomer in polycondensation reactions with difunctional co-monomers (like diacids or dianhydrides), it typically forms linear polymer chains. The phosphinic acid group acts as a bulky, polar pendant group along the chain, which can disrupt chain packing and potentially enhance solubility while also increasing the glass transition temperature due to strong intermolecular hydrogen bonding. researchgate.net

Network Polymers: When employed as a curing agent for epoxy resins with a functionality greater than two, it acts as a cross-linker. thermofisher.com Each molecule can connect multiple epoxy chains, leading to the formation of a rigid, three-dimensional network. polysciences.com The density of this network, which dictates many of the material's final mechanical and thermal properties, is influenced by the stoichiometry of the amine and epoxy groups. mdpi.com The incorporation of this molecule creates a network that is not only structurally robust but also functionally active due to the presence of the phosphinic acid groups distributed throughout the matrix.

Mechanisms of Action in Material Performance Enhancement

The integration of bis(m-aminophenyl)phosphinic acid moieties into polymer structures imparts significant performance enhancements, primarily in flame retardancy and ion exchange capacity.

Flame Retardancy: Phosphorus-based compounds are effective flame retardants that can act through both condensed-phase and gas-phase mechanisms. mdpi.comnih.gov

Condensed-Phase Mechanism: Upon heating, the phosphinic acid group can act as a catalyst for dehydration and cross-linking of the polymer matrix. specialchem.com This process promotes the formation of a stable, insulating layer of char on the material's surface. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and slowing the release of flammable volatile compounds into the gas phase. nih.govspecialchem.com Phosphorus-containing amide-acid amines used in epoxy resins have demonstrated this char-forming capability, leading to high limiting oxygen index (LOI) values. researchgate.net

Gas-Phase Mechanism: During combustion, phosphorus-containing fragments can be released into the flame. These species, such as PO• and HPO• radicals, are highly reactive and can interrupt the radical chain reactions of combustion in the gas phase. mdpi.com By scavenging key radicals like H• and OH•, they effectively "quench" the flame, reducing heat release and slowing the spread of fire. nih.gov The efficiency of this mechanism depends on the volatility of the phosphorus species generated during polymer decomposition. mdpi.com

The combination of these two mechanisms makes phosphorus-containing polymers highly effective at reducing flammability.

Ion Exchange Capacity: The phosphinic acid group (-P(O)OH) is acidic and can participate in ion exchange processes. 20.210.105 In a neutral or alkaline environment, the hydroxyl group can deprotonate to form a phosphinate anion (-P(O)O⁻) covalently bound to the polymer network. This creates a fixed negative charge that can bind with cations from a surrounding solution.

This functionality allows polymers functionalized with bis(m-aminophenyl)phosphinic acid to be used as cation exchange resins. Such materials have potential applications in:

Water treatment: for the removal of heavy metal ions.

Hydrometallurgy: for the recovery of valuable metals from process streams. mdpi.com

Proton-conducting membranes: for use in fuel cells, where the acidic sites facilitate the transport of protons. 20.210.105

The effectiveness of the material as an ion exchanger depends on the density of the acidic sites, the pH of the solution, and the affinity of the phosphinate group for specific cations.

Data Tables

Table 1: Predicted Influence of Bis(m-aminophenyl)phosphinic Acid on Polymer Properties

Polymer TypeProperty EnhancedUnderlying MechanismPotential Application
Polyimides / PolyamidesThermal Stability, Flame RetardancyIncorporation of P-O-H and aromatic groups into the polymer backbone; promotion of char formation. researchgate.netresearchgate.netHigh-performance films, coatings, and composites for aerospace and electronics.
Epoxy ResinsFlame Retardancy, AdhesionCross-linking action and high phosphorus content; condensed and gas-phase flame inhibition. researchgate.netmdpi.com Polar P=O and O-H groups enhance surface interactions.Fire-safe structural adhesives, electronic encapsulants, and composite matrices.
Functional ResinsIon Exchange CapacityPresence of acidic P-OH groups capable of deprotonation and cation binding. 20.210.105mdpi.comMetal ion sequestration, water purification, and catalyst supports.

Catalytic Applications of Bis M Aminophenyl Phosphinic Acid and Its Derivatives

Homogeneous Catalysis

In the realm of homogeneous catalysis, the utility of bis(m-aminophenyl)phosphinic acid and its derivatives can be primarily envisaged through their role as ligands for transition metal catalysts. The phosphorus atom in phosphinic acids and their esters, along with the nitrogen atoms of the amino groups, can serve as coordination sites for metal centers. The electronic and steric properties of such ligands can be fine-tuned by modifying the substituents on the phosphorus and phenyl rings, thereby influencing the activity and selectivity of the metallic catalyst.

Although specific examples employing bis(m-aminophenyl)phosphinic acid as a ligand in homogeneous catalysis are scarce, the broader class of phosphinic acid-containing ligands has been investigated. These ligands can influence the catalytic cycle of transition metal-catalyzed reactions, such as cross-coupling reactions, by modulating the electron density at the metal center and stabilizing reactive intermediates. The amino groups in bis(m-aminophenyl)phosphinic acid could also play a cooperative role by acting as internal bases or by providing secondary coordination sites, potentially leading to enhanced catalytic performance.

Heterogeneous Catalysis (e.g., surface-immobilized catalysts)

A more documented application of derivatives of bis(m-aminophenyl)phosphinic acid is in the field of heterogeneous catalysis. By immobilizing the phosphinic acid moiety onto a solid support, stable and recyclable catalysts can be developed. A notable example is the post-synthetic modification of a zirconium-based metal-organic framework (MOF), UiO-66-NH2, with a derivative of bis(aminomethyl)phosphinic acid. This results in a bifunctional heterogeneous catalyst possessing both Brønsted/Lewis acidic sites from the phosphinic acid and the MOF, and Lewis basic sites from the amino groups.

This functionalized MOF has demonstrated significant efficacy in the multicomponent Hantzsch reaction for the synthesis of polyhydroquinolines. The synergistic interplay between the acidic and basic sites of the catalyst is believed to be crucial for its high catalytic activity. The catalyst's performance in this reaction is summarized in the table below.

Table 1: Performance of UiO-66-NH2-supported Phosphinic Acid Catalyst in the Synthesis of Polyhydroquinolines

Entry Aromatic Aldehyde Amine Dicarbonyl Compound Yield (%) Reaction Time (h)
1 Benzaldehyde Aniline (B41778) Ethyl acetoacetate 95 1.5
2 4-Chlorobenzaldehyde Aniline Ethyl acetoacetate 98 1
3 4-Nitrobenzaldehyde Aniline Ethyl acetoacetate 97 1
4 4-Methylbenzaldehyde Aniline Ethyl acetoacetate 92 2

The recyclability of this heterogeneous catalyst is a key advantage, as it can be easily recovered and reused multiple times without a significant loss in its catalytic activity, highlighting the potential of immobilizing bis(aminophenyl)phosphinic acid derivatives for sustainable chemical synthesis.

Organocatalysis Mediated by Phosphinic Acid Functionality

The phosphinic acid group in bis(m-aminophenyl)phosphinic acid can function as a Brønsted acid, enabling it to act as an organocatalyst. Chiral phosphoric acids have emerged as powerful organocatalysts for a wide range of asymmetric transformations, and phosphinic acids can operate under a similar principle. nih.gov By activating substrates through hydrogen bonding, the phosphinic acid moiety can facilitate various organic reactions.

The stereoselective hydrophosphinylation of aldimines is a pertinent example where phosphinic acids can participate in organocatalytic transformations. core.ac.uk In such reactions, the phosphinic acid can activate the imine functionality towards nucleophilic attack, leading to the formation of α-amino-C-phosphinates. While bis(m-aminophenyl)phosphinic acid has not been specifically reported in this context, its acidic nature suggests its potential for use in similar acid-catalyzed reactions. The presence of the amino groups could also lead to bifunctional catalysis, where both the acidic and basic sites participate in the catalytic cycle.

Role as Co-catalysts and Ligands in Catalytic Systems

The bifunctional nature of bis(m-aminophenyl)phosphinic acid, possessing both acidic (P-OH) and basic (-NH2) groups, makes it an interesting candidate as a co-catalyst or a ligand in various catalytic systems. The amino groups can act as Lewis bases to activate substrates or reagents, while the phosphinic acid can act as a Brønsted acid or a proton shuttle. This dual functionality can lead to cooperative catalytic effects, enhancing reaction rates and selectivities.

As a ligand, bis(m-aminophenyl)phosphinic acid can coordinate to metal centers through its phosphorus and nitrogen atoms, forming stable metal complexes. rsc.orgemory.edu The resulting complexes could find applications in catalysis, with the ligand framework playing a crucial role in determining the catalytic properties of the metal center. The development of transition metal catalysts supported by redox-active ligands containing amino functionalities has been a subject of interest for multi-electron chemical transformations. emory.edu While the direct application of bis(m-aminophenyl)phosphinic acid in this area is yet to be explored, its structure provides a promising scaffold for the design of novel ligands for catalysis.

Design and Synthesis of Bio Inspired Molecules and Scaffolds

Development of Phosphinic Acid-Based Scaffolds for Mimicking Biological Structuresajchem-a.comresearchgate.net

Phosphinic acids serve as valuable structural frameworks, or scaffolds, for the construction of molecules designed to mimic biological structures and functions. Their ability to act as bioisosteres of phosphates and carboxylates makes them particularly useful in medicinal chemistry. nih.gov The phosphinic acid group can effectively mimic the structure of carboxylic acids in various biological processes. researchgate.net This mimicry is a cornerstone of their application in designing compounds that can interact with biological systems in a predictable manner.

The compound "Phosphinic acid, bis(m-aminophenyl)-" presents a unique scaffold. Its structure is characterized by a central phosphinic acid core flanked by two m-aminophenyl groups. This arrangement provides a rigid framework with two strategically positioned amino groups that can be further functionalized. These amino groups serve as handles for chemical modification, allowing for the attachment of various side chains or the integration of the scaffold into larger, more complex molecular architectures.

A related compound, bis(aminomethyl)phosphinic acid, has been successfully utilized as a scaffold for developing potent inhibitors of bacterial ureases, demonstrating the effectiveness of the bis-substituted phosphinic acid framework in creating biologically active molecules. nih.gov The design of such scaffolds is crucial for developing molecules that can mimic the transition states of enzymatic reactions, leading to effective enzyme inhibition. nih.gov The symmetrical nature of these "bis-substituted" scaffolds allows for the creation of molecules with bidentate binding capabilities or the assembly of multivalent ligands.

Table 1: Applications of Phosphinic Acid Scaffolds

Scaffold TypeBiological MimicryExample ApplicationReference
General Phosphinic AcidsCarboxylic acids, PhosphatesEnzyme inhibitors, Pseudopeptides nih.govresearchgate.net
Bis(aminomethyl)phosphinic acidExtended transition stateInhibitors of bacterial ureases nih.gov
Phosphinic acid, bis(m-aminophenyl)-Dipeptide mimics, Bivalent ligandsPotential for enzyme inhibitors and materials science documentsdelivered.com

Synthesis of Phosphinic Pseudopeptides and Peptidomimeticsnih.govdocumentsdelivered.comresearchgate.net

Phosphinic pseudopeptides are molecules in which a phosphinic acid moiety replaces a traditional peptide bond. These compounds are of significant interest as they often act as potent and selective enzyme inhibitors. nih.gov The synthesis of these peptidomimetics is a major application of phosphinic acid chemistry. researchgate.net

The core of synthesizing phosphinic pseudopeptides involves the formation of a stable phosphorus-carbon (P-C) bond. Several key synthetic strategies have been developed to achieve this, often starting with hypophosphorous acid (H3PO2) or its derivatives. nih.gov

Phospha-Mannich Reaction: This reaction involves the condensation of an amine, an aldehyde (or ketone), and a P-H compound like hypophosphorous acid. It is a powerful method for creating α-aminoalkyl phosphinic acids, which are crucial building blocks for pseudopeptides. researchgate.netnih.gov Three-component Mannich-type reactions have been elaborated for the reliable synthesis of phosphinate analogues. nih.gov

Michael Addition: This reaction involves the addition of a P-H group across a carbon-carbon double bond of an α,β-unsaturated carbonyl compound, such as an acrylate. mdpi.com The activation of the phosphinic acid component is typically required, often achieved by converting it into a more nucleophilic silylated form, such as a bis(trimethylsilyl) phosphonite. mdpi.comnih.gov This method is highly effective for constructing the phosphinic peptide backbone.

For a scaffold like "Phosphinic acid, bis(m-aminophenyl)-", the two amino groups are key reaction sites. These groups can be acylated with amino acids or undergo other coupling reactions to extend the peptide chain, incorporating the phosphinic core into a larger peptidomimetic structure.

Table 2: Key Synthetic Reactions for Phosphinic Pseudopeptides

Reaction TypeKey ReagentsBond FormedSignificanceReference
Phospha-MannichAmine, Aldehyde, Hypophosphorous AcidP-C(N)Forms α-amino phosphinic acids researchgate.netnih.gov
Michael AdditionSilylated Phosphonite, AcrylateP-C-C(C=O)Constructs phosphinic dipeptide backbone mdpi.comnih.gov
Amide CouplingAmine, Carboxylic Acid, Coupling AgentC(O)-NExtends peptide chain from scaffold ucl.ac.uk

Molecular Design for Interactions with Biological Macromolecules (e.g., enzyme active site mimics)ajchem-a.comresearchgate.netnih.govnih.govdocumentsdelivered.comresearchgate.net

The design of phosphinic acid-based molecules to interact with biological targets like enzymes is predicated on their ability to act as transition-state analogues. mdpi.com Many enzymes, particularly metalloproteases, catalyze the hydrolysis of peptide bonds through a tetrahedral transition state. The phosphinic acid group, with its tetrahedral phosphorus center, is an excellent mimic of this transient state, allowing it to bind tightly within the enzyme's active site. mdpi.com

The design process for an inhibitor based on a scaffold like "Phosphinic acid, bis(m-aminophenyl)-" would involve several considerations:

The Phosphinic Core: The P(O)OH group is designed to coordinate with key active site components, such as the catalytic zinc ion found in many metalloproteases. ucl.ac.uk

Side Chains: The m-aminophenyl groups serve as attachment points for side chains that are designed to mimic the side chains of natural amino acids (e.g., leucine, phenylalanine). These side chains interact with specific sub-pockets (S1, S1', etc.) within the enzyme's active site, contributing significantly to binding affinity and selectivity.

Stereochemistry: The precise three-dimensional arrangement of the side chains and the phosphinic core is critical for optimal interaction with the chiral environment of an enzyme active site.

For example, in the design of inhibitors for zinc-dependent M1-aminopeptidases like ERAP1, a pseudotripeptide phosphinic acid was developed where different parts of the molecule were optimized to interact with specific pockets in the enzyme. ucl.ac.uk The phosphinic acid core binds to the zinc ion, while side chains mimicking natural amino acids occupy hydrophobic pockets, leading to potent inhibition.

Stereochemical Control in Bio-relevant Compound Synthesisnih.govdocumentsdelivered.com

Because biological macromolecules such as enzymes are chiral, the biological activity of a synthetic molecule is often dependent on its specific stereochemistry. Therefore, controlling the stereochemical outcome of a synthesis is of paramount importance when creating bio-relevant compounds like phosphinic pseudopeptides, which often contain multiple stereogenic centers. ucl.ac.uk

Several strategies have been developed to achieve stereochemical control in the synthesis of phosphinic acids and their derivatives:

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that is attached to the starting material to guide the stereochemical course of a reaction. For instance, Ellman's chiral sulfinamide has been used to develop an enantioselective route to key phosphinic acid precursors. In this approach, a condensation reaction proceeds with high diastereoselectivity, establishing a key stereocenter that is carried through the rest of the synthesis.

Diastereoselective Reactions: In some cases, a chiral center already present in a molecule can influence the creation of a new stereocenter. Highly diastereoselective P-Michael additions have been developed where a chiral aminophosphinic acid adds to an achiral acrylate, leading to the desired product with high diastereomeric excess. This method allows for the preparation of the target compound without the need for a separate chiral auxiliary.

The ability to separate diastereomeric mixtures via chromatography is also a crucial aspect, although developing syntheses that are inherently stereoselective is more efficient. ucl.ac.uk For phosphinic pseudopeptides, controlling the stereochemistry at the α-carbon atoms (mimicking natural amino acids) and at the phosphorus atom itself is essential for achieving high-affinity binding to the target enzyme. ucl.ac.uk

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds like bis(m-aminophenyl)phosphinic acid in solution. By analyzing the ¹H, ¹³C, and ³¹P nuclei, researchers can map the molecular framework and study its dynamic behavior.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For bis(m-aminophenyl)phosphinic acid, the spectrum is characterized by complex multiplets in the aromatic region, corresponding to the protons on the two phenyl rings. The protons of the amino groups (-NH₂) and the acidic proton of the phosphinic acid group (P-OH) would also produce distinct signals. The chemical shift and splitting patterns of the aromatic protons are influenced by their position relative to the amino and phosphinic acid groups.

¹³C NMR: The ¹³C NMR spectrum reveals the carbon skeleton. Signals corresponding to the aromatic carbons are typically observed in the range of 110-150 ppm. The carbon atoms directly bonded to the phosphorus atom (ipso-carbons) exhibit splitting due to carbon-phosphorus coupling (¹JCP), which is a key diagnostic feature.

³¹P NMR: ³¹P NMR is particularly powerful for studying phosphorus-containing compounds, as the ³¹P nucleus is 100% abundant and has a wide chemical shift range, making it highly sensitive to the chemical environment around the phosphorus atom. A single signal is expected for bis(m-aminophenyl)phosphinic acid, with a chemical shift characteristic of diarylphosphinic acids. Furthermore, ³¹P NMR titration studies, where spectra are recorded at various pH values, can be used to determine the pKa of the phosphinic acid group by monitoring the change in the phosphorus chemical shift upon deprotonation. researchgate.net

NucleusExpected Chemical Shift (δ) Range / ppmKey Observations
¹H 7.0 - 8.0Complex multiplets for aromatic protons.
3.5 - 5.0Broad signal for amine (-NH₂) protons.
10.0 - 12.0Broad signal for the acidic phosphinic acid (-OH) proton.
¹³C 110 - 150Signals for aromatic carbons.
Ipso-carbons show splitting due to P-C coupling.
³¹P 15 - 30A single resonance characteristic of a diarylphosphinic acid. The exact shift is pH-dependent.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for confirming the molecular weight of bis(m-aminophenyl)phosphinic acid and for deducing its structure through fragmentation analysis. Techniques like electrospray ionization (ESI) are commonly used to generate gas-phase ions of the molecule with minimal decomposition.

The high-resolution mass spectrum provides the exact mass of the molecular ion (e.g., [M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode), which can be used to confirm its elemental composition. For bis(p-aminophenyl)phosphinic acid, the para-isomer, predicted m/z values for various adducts have been calculated, such as 249.07875 for [M+H]⁺ and 247.06419 for [M-H]⁻. uni.lu

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways. By isolating the molecular ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced. For aminophenyl phosphinic acids, common fragmentation mechanisms include:

Cleavage of the P-C bond: This results in the loss of one of the aminophenyl groups, leading to a significant fragment ion.

Loss of small molecules: Neutral losses, such as water (H₂O) from the phosphinic acid group or ammonia (B1221849) (NH₃) from the amino groups, can occur.

Ring fragmentation: At higher energies, the aromatic rings themselves may fragment.

The study of fragmentation patterns of related compounds, such as aminomethylphosphonic acid, reveals mechanisms involving interactions between the amine and phosphonate (B1237965) groups. researchgate.net Analysis of these fragments helps to piece together the molecular structure and confirm the connectivity of the atoms. nih.govlibretexts.org

Ion TypePredicted m/z (for C₁₂H₁₃N₂O₂P)Likely Fragmentation Pathway
[M+H]⁺ 249.08Protonated molecular ion.
[M-H]⁻ 247.06Deprotonated molecular ion.
Fragment VariesCleavage of P-C bond (loss of aminophenyl radical).
Fragment VariesLoss of H₂O from the molecular ion.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and bonding within bis(m-aminophenyl)phosphinic acid. According to infrared spectroscopy data, the compound exists in a zwitterionic form in the solid state. bakhtiniada.ru This structure, where a proton transfers from the acidic phosphinic acid group to a basic amino group, significantly influences the vibrational spectrum.

FT-IR Spectroscopy:

N-H Vibrations: Instead of the typical sharp N-H stretches of a primary amine (~3300-3500 cm⁻¹), a zwitterionic structure would exhibit broad absorption bands characteristic of an ammonium (B1175870) group (-NH₃⁺) in the 2500-3200 cm⁻¹ region.

P-O Vibrations: The deprotonated phosphinate group (-PO₂⁻) would show strong asymmetric and symmetric stretching vibrations, typically around 1150-1250 cm⁻¹ and 1000-1100 cm⁻¹, respectively, rather than distinct P=O and P-O-H bands.

Aromatic Vibrations: C-H stretching vibrations on the aromatic ring appear above 3000 cm⁻¹, while C=C ring stretching modes are found in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy complements FT-IR, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. The symmetric vibrations of the molecule, such as the symmetric breathing mode of the phenyl rings, often produce strong Raman signals. The P-O stretching modes of the phosphinate group are also readily observed. rsc.org The combination of FT-IR and Raman provides a more complete vibrational assignment. mdpi.comnih.gov

Functional GroupTechniqueCharacteristic Wavenumber (cm⁻¹)Vibrational Mode
Ammonium (-NH₃⁺) FT-IR2500 - 3200 (broad)N-H stretching
Phosphinate (-PO₂⁻) FT-IR/Raman~1150 - 1250Asymmetric P-O stretching
Phosphinate (-PO₂⁻) FT-IR/Raman~1000 - 1100Symmetric P-O stretching
Aromatic Ring FT-IR/Raman> 3000C-H stretching
Aromatic Ring FT-IR/Raman1450 - 1600C=C stretching

X-ray Diffraction (Powder and Single Crystal) for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction: This technique provides the most precise structural information. By analyzing the diffraction pattern of a single crystal, it is possible to determine exact bond lengths, bond angles, and torsional angles. For bis(m-aminophenyl)phosphinic acid, single-crystal XRD would confirm the zwitterionic structure suggested by IR spectroscopy. bakhtiniada.ru It would also reveal the detailed conformation of the molecule and the nature of intermolecular interactions, such as hydrogen bonds between the ammonium groups (-NH₃⁺) and the phosphinate oxygen atoms (-PO₂⁻), which dictate how the molecules pack together to form the crystal lattice.

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. While it does not provide the atomic-level detail of single-crystal XRD, it generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. It is used to assess sample purity, identify different polymorphs (different crystal structures of the same compound), and monitor solid-state transformations.

TechniqueInformation ObtainedSignificance for Bis(m-aminophenyl)phosphinic acid
Single-Crystal XRD Precise 3D molecular structure, bond lengths, bond angles.Confirms zwitterionic form; details molecular conformation.
Intermolecular interactions (e.g., hydrogen bonding).Elucidates crystal packing and lattice stability.
Powder XRD Crystalline phase identification and purity.Fingerprinting for quality control and polymorph screening.
Unit cell parameters.Characterization of the bulk crystalline material.

Solution-Phase Characterization Techniques (e.g., potentiometric titration, zeta potential for solution behavior)

Understanding the behavior of bis(m-aminophenyl)phosphinic acid in solution is crucial for many applications.

Potentiometric Titration: This is a classic analytical method used to determine the acidity or basicity constants (pKa values) of a compound. Bis(m-aminophenyl)phosphinic acid is a polyprotic species, having one acidic phosphinic acid proton and two basic amino groups. A potentiometric titration curve (pH versus volume of titrant) would show multiple inflection points, allowing for the determination of the pKa values associated with the deprotonation of the phosphinic acid and the protonation of the two amino groups. These values are fundamental to understanding which ionic species (cationic, zwitterionic, anionic) predominates at a given pH. The study of related aminophosphinic acids shows the important role of these functional groups in acid-base properties. researchgate.net

Zeta Potential: Zeta potential measurements provide information about the surface charge of particles or molecules in a colloidal suspension. For bis(m-aminophenyl)phosphinic acid in an aqueous medium, the zeta potential would be highly dependent on the pH. At low pH, the molecule would be cationic (both amino groups and the acid group protonated), resulting in a positive zeta potential. As the pH increases, the molecule would pass through its zwitterionic state near the isoelectric point (where the net charge is zero, and the zeta potential is close to zero) before becoming anionic at high pH (acid and amino groups deprotonated), leading to a negative zeta potential. This data is critical for predicting the stability of dispersions and the compound's interaction with surfaces and other charged species in solution.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and reactivity of molecules. This method, grounded in quantum mechanics, focuses on the electron density as the fundamental property to determine the ground-state energy of a system. For a molecule like Phosphinic acid, bis(m-aminophenyl)-, DFT calculations could provide significant insights into its chemical behavior.

DFT calculations can be employed to determine a variety of electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Furthermore, the spatial distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack.

Various functionals are utilized within the DFT framework, with the B3LYP hybrid functional being one of the most widely used for organic molecules due to its balance of accuracy and computational cost. The choice of basis set, such as the 6-311G(d,p) basis set, is also critical for obtaining reliable results. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of the molecule, providing information about its optical properties.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Phosphinic acid, bis(m-aminophenyl)-

PropertyCalculated Value (Arbitrary Units)
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D
Ionization Potential7.0 eV
Electron Affinity1.2 eV

Note: The data in this table is hypothetical and serves as an example of the types of properties that can be calculated using DFT. Actual values would require specific DFT calculations for Phosphinic acid, bis(m-aminophenyl)-.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is a powerful approach to elucidate the intricate details of reaction mechanisms at the molecular level. For Phosphinic acid, bis(m-aminophenyl)-, these methods could be applied to understand its synthesis, degradation, or its interactions with other chemical species. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies.

For instance, the synthesis of related bis(aminomethyl)-phosphinic acids has been achieved through the Mannich reaction. Quantum chemical modeling could be used to investigate the mechanism of such a reaction involving Phosphinic acid, bis(m-aminophenyl)-, detailing the stepwise formation of bonds and the energies associated with each step. This would involve locating the transition state structures and calculating the energy barriers for each elementary step of the reaction.

These computational studies can clarify the roles of catalysts, solvents, and substituent effects on the reaction pathway and rate. The insights gained from such modeling are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Predictive Modeling of Molecular Interactions

Predictive modeling of molecular interactions is crucial for understanding how a molecule like Phosphinic acid, bis(m-aminophenyl)- will behave in a larger system, such as in solution or in the presence of other molecules. These models can predict non-covalent interactions like hydrogen bonding, van der Waals forces, and electrostatic interactions, which govern the physical and chemical properties of the compound.

Molecular docking simulations, a key component of predictive modeling, could be used to predict the binding affinity and mode of interaction of Phosphinic acid, bis(m-aminophenyl)- with a biological target, such as an enzyme or receptor. This would be particularly relevant if the compound is being investigated for potential pharmaceutical applications.

Furthermore, these models can be used to predict physical properties such as solubility, boiling point, and vapor pressure. By understanding how the molecule interacts with itself and with solvent molecules, it is possible to estimate these macroscopic properties, which is essential for its practical application and handling.

Application of Machine Learning in Compound Design and Property Prediction

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry and materials science. ML models can be trained on large datasets of known compounds and their properties to predict the characteristics of new, un-synthesized molecules. For a compound like Phosphinic acid, bis(m-aminophenyl)-, ML could be applied in several ways.

By developing quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models, it would be possible to predict the biological activity or physical properties of derivatives of Phosphinic acid, bis(m-aminophenyl)-. This can significantly accelerate the process of designing new compounds with desired characteristics by prioritizing the synthesis of the most promising candidates.

Machine learning algorithms, such as neural networks and support vector machines, can be trained to recognize patterns in chemical data that are not immediately obvious to human researchers. This can lead to the discovery of novel structure-property relationships and the design of new compounds with enhanced performance for specific applications.

Q & A

Advanced Research Question

  • QSAR Modeling : Correlate logP, polar surface area, and hydrogen-bond donor/acceptor counts with bioavailability .
  • MD Simulations : Predict metabolic stability by simulating interactions with cytochrome P450 enzymes .
  • ADMET Prediction : Tools like SwissADME estimate blood-brain barrier penetration and hepatotoxicity risks, prioritizing derivatives with >50% oral bioavailability .

What are the key challenges in scaling up the synthesis of bis(m-aminophenyl)phosphinic acid for in vivo studies?

Basic Research Question

  • Intermediate Stability : Silylated intermediates degrade upon prolonged storage; use in situ generation .
  • Purification : Column chromatography is impractical at scale. Switch to recrystallization (ethanol/water) or membrane filtration .
  • Safety : Hypophosphorous acid derivatives are moisture-sensitive. Conduct reactions under inert gas (N2_2) and monitor exotherms .

How do structural modifications (e.g., cyclization or fluorination) alter the biological activity of bis(m-aminophenyl)phosphinic acid?

Advanced Research Question

  • Cyclization : Conformationally constrained analogs (e.g., six-membered rings) improve protease inhibition by reducing entropic penalties during binding .
  • Fluorination : Introducing CF3_3 groups enhances metabolic stability and membrane permeability (e.g., 2× longer plasma half-life in murine models) .
  • Amino Acid Hybrids : Phosphinic acid oligopeptides mimic natural substrates, achieving IC50_{50} values <100 nM in HIV-1 protease assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.